Quinine Salicylate

Vue d'ensemble

Description

Quinine Salicylate is a chemical compound that is widely used in scientific research. It is a derivative of quinine and salicylic acid, which are both well-known compounds in the pharmaceutical industry. This compound is used for various purposes in research, including as an analytical reagent, a biochemical tool, and a pharmacological agent.

Applications De Recherche Scientifique

Pharmacological Effects on Hearing

Quinine and salicylate, including quinine salicylate, have been studied for their effects on hearing. Quinine can cause a reversible increase in hearing threshold, acting on the outer hair cell of the cochlea. Both quinine and salicylate may induce sensorineural hearing impairment and tinnitus at higher doses. These substances share pharmacological actions, potentially through blocking mechanoelectric transducer channels and the motor protein prestin (Alván et al., 2017).

Tinnitus Induction in Animal Models

Both quinine and salicylate are used to induce transient tinnitus in animal models. A study on rats showed that high doses of salicylate induced tinnitus with a pitch near 16 kHz, while quinine induced changes at a higher pitch (20 kHz). This research highlights the differences in frequency and time course of tinnitus induced by these substances (Ralli et al., 2010).

Immunosuppressive Effects

This compound has been explored for its immunosuppressive effects. A study demonstrated that both salicylate and quinine could suppress antibody-forming cells in mice, with a potential synergism when used in combination (Griswold & Uyeki, 1969).

Ototoxicity Studies

Research on the ototoxicity of quinine and salicylate, including this compound, is significant. They are known to affect outer hair cells in the cochlea and may alter auditory processing. This area of research has helped understand the mechanisms of drug-induced hearing loss and tinnitus (Jung et al., 1993).

Therapeutic Uses

Historically, this compound has been used in the treatment of various conditions like influenza, catarrhal affections, gout, rheumatism, malaria, neuralgia, and fevers. Its use stemmed from its pharmacological properties and was an important part of medical treatment in the early 20th century (Quinine Acetyl-Salicylate, 1907).

Propriétés

IUPAC Name |

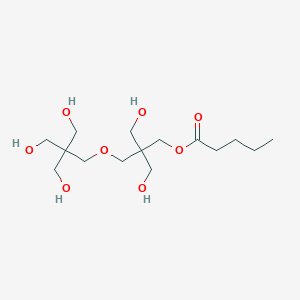

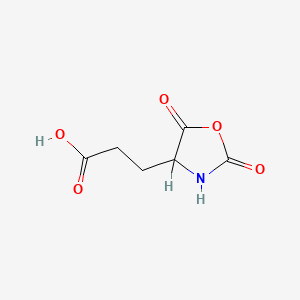

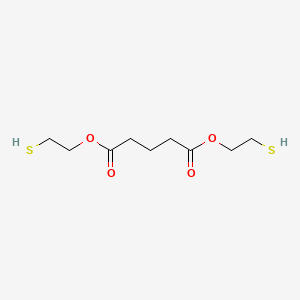

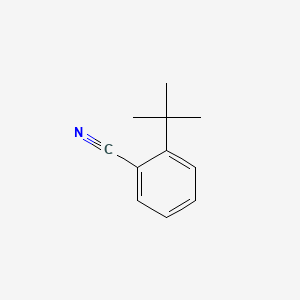

(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2.C7H6O3/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;8-6-4-2-1-3-5(6)7(9)10/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1-4,8H,(H,9,10)/t13-,14-,19-,20+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAYUSTFJKJSJNC-DSXUQNDKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C1=CC=C(C(=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.C1=CC=C(C(=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40996498 | |

| Record name | 2-Hydroxybenzoic acid--6'-methoxycinchonan-9-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40996498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

750-90-3, 117-72-6 | |

| Record name | Quinine salicylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=750-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinine salicylate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000750903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxybenzoic acid--6'-methoxycinchonan-9-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40996498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinine salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.934 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUININE SALICYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUININE SALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DY04L71DR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key advantages of Quinine Acetyl-Salicylate compared to ordinary Quinine Salicylate?

A1: Quinine Acetyl-Salicylate offers a significant advantage over this compound in terms of gastric tolerance. While this compound releases salicylic acid in the stomach, leading to irritation, Quinine Acetyl-Salicylate releases acetylsalicylic acid. Acetylsalicylic acid passes through the stomach unchanged, avoiding gastric disturbance. [] This difference is particularly relevant for individuals sensitive to the gastric effects of salicylic acid.

Q2: What makes certain quinolines, such as chloroquine, effective pigmentation inhibitors?

A2: Studies have shown that the presence of 4-substituted amino groups with a tertiary amine side chain, as seen in chloroquine, is strongly linked to potent pigmentation inhibition. [] This structural feature appears to play a key role in disrupting the intracellular trafficking of melanin-producing enzymes.

Q3: How do quinolines like chloroquine and this compound affect the production of melanin?

A3: Unlike some pigmentation inhibitors that directly target tyrosinase (the key enzyme in melanin production), these quinolines disrupt the intracellular transport of tyrosinase and related proteins. [] This disruption prevents these enzymes from reaching their target site (melanosomes), effectively inhibiting melanin synthesis without altering the enzyme's activity levels.

Q4: Has the effectiveness of chloroquine and this compound as depigmenting agents been tested in human skin models?

A4: Yes, both chloroquine and this compound have demonstrated significant depigmenting effects in a human skin equivalent model (MelanoDerm). [] In this model, both compounds outperformed arbutin, a widely used skin-lightening agent, suggesting their potential for cosmeceutical applications.

Q5: Are there any documented cases of reversible hearing loss associated with immunosuppressive therapy after renal transplants?

A5: Yes, there's a reported case of reversible sensorineural hearing loss linked to the administration of OKT3 (murine monoclonal antibody CD3), an immunosuppressant used following cadaveric renal transplants. [] The hearing loss was transient and resolved after discontinuing OKT3.

Q6: Besides OKT3, what other therapeutic agents are known to cause reversible hearing loss?

A6: Several drugs are known to potentially cause reversible hearing loss. This list includes this compound, other nonsteroidal anti-inflammatory drugs, and the antibiotic erythromycin. [] This side effect underscores the importance of careful monitoring during treatment with these medications.

Q7: Can drug interactions influence the effectiveness of oral anticoagulants?

A7: Absolutely, several drugs can interact with oral anticoagulants, altering their effects. [] For instance, phenylbutazone and its related compounds can enhance the hypoprothrombinemic action of these anticoagulants. In contrast, barbiturates may reduce the anticoagulant effect, necessitating dosage adjustments.

Q8: Which drugs, apart from phenylbutazone, might increase the effects of oral anticoagulants?

A8: In addition to phenylbutazone, drugs such as acetaminophen, various antibiotics, clofibrate, diphenylhydantoin, disulfiram, indomethacin, methylphenidate hydrochloride, methandrostenolone, norethandrolone, phenyramidol hydrochloride, quinidine, quinine, salicylates, thiouracils, and dextrothyroxine sodium can potentially enhance the response to oral anticoagulants. [] This interaction necessitates careful monitoring to prevent bleeding complications.

Q9: Beyond barbiturates, which other substances can diminish the effect of oral anticoagulants like coumarin drugs?

A9: Several other substances, including antacids, chloral hydrate, cholestyramine resin, corticosteroids, ethchlorvynol, glutethimide, griseofulvin, haloperidol, meprobamate, and oral contraceptives, have been shown to decrease the anticoagulant effect of coumarin drugs. [] This interaction highlights the need for potential dose adjustments when used concurrently.

Q10: What makes high fever a critical concern in acute diseases?

A11: Prolonged high fever is recognized as a major contributor to mortality in acute diseases. [] While a consequence of underlying pathological processes, high fever itself poses a significant threat to life, necessitating effective management strategies.

Q11: What are the potential causes of acute neuritis of the optic nerve?

A12: Acute neuritis of the optic nerve can arise from various factors, including syphilis, tuberculosis, acute infectious diseases (like erysipelas, mumps, influenza, tonsillitis, measles, pneumonia, and malaria), toxic conditions (such as kidney disease, extensive burns, and exposure to substances like methyl alcohol, this compound, iodoform, arsenic, tobacco, ethyl hydrocuprein, and carbon monoxide), multiple sclerosis, and infections of the accessory nasal sinuses. [] This highlights the diverse etiology of this condition.

Q12: What are the challenges associated with determining lethal doses of toxic substances?

A14: Determining whether the amount of a toxic substance found in a specimen is enough to have caused death is challenging. [] Factors such as individual variations in metabolism, tolerance, and the presence of other substances complicate the interpretation of toxicological findings.

Q13: What types of information are considered when assessing potentially lethal toxic concentrations?

A15: When evaluating potentially lethal concentrations of toxic substances, experts consider therapeutic and toxic levels found in human tissues. [] This data is compiled for many common drugs and chemical poisons, including alcohols, medications, heavy metals, and gases.

Q14: What are the potential causes of congenital deafness?

A16: Congenital deafness can stem from various factors, including heredity, ear malformations, maternal illnesses during pregnancy, and traumas during pregnancy or childbirth. [] These factors highlight the complex interplay of genetics and environmental influences on hearing development.

Q15: What are the possible connections between maternal health during pregnancy and congenital deafness in offspring?

A17: Maternal illnesses like measles and other viral infections during pregnancy have been linked to congenital deafness. [] Additionally, exposure to certain substances during pregnancy, including quinine, salicylates, and alcohol, can increase the risk of hearing impairment in offspring.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.